molecular formula C26H45NO5S B12419393 Taurolithocholic acid-d5

Taurolithocholic acid-d5

Cat. No.: B12419393
M. Wt: 488.7 g/mol
InChI Key: QBYUNVOYXHFVKC-DLRBFDLYSA-N
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Description

Taurolithocholic acid-d5 is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurolithocholic acid-d5 involves the deuteration of taurolithocholic acid. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and chemical stability before being marketed for research purposes .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield hydroxy derivatives .

Mechanism of Action

Taurolithocholic acid-d5 exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It is known to increase the activity of caspase-3 and -7 in hepatocytes, which are enzymes involved in apoptosis (programmed cell death). This interaction is mediated through the sodium taurocholate cotransporting peptide (NTCP) pathway . Additionally, this compound can induce cholestasis in animal models, providing insights into the mechanisms underlying liver diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurolithocholic acid-d5 is unique due to its specific deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. Its ability to induce cholestasis and its role in apoptosis also distinguish it from other bile acids .

Properties

Molecular Formula

C26H45NO5S

Molecular Weight

488.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D

InChI Key

QBYUNVOYXHFVKC-DLRBFDLYSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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